Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol
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Overview
Description
Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is a chiral compound with a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBDMS) protecting group and a hydroxyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in constructing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentene derivative.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Chiral Induction: Chiral induction can be achieved using chiral catalysts or auxiliaries to ensure the correct stereochemistry at the 1R,4S positions.
Industrial Production Methods
Industrial production methods for such compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the double bond in the cyclopentene ring.
Substitution: The TBDMS protecting group can be removed using fluoride sources like TBAF (Tetrabutylammonium fluoride), allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Hydrogen gas with a palladium catalyst
Substitution: TBAF for deprotection
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Saturated cyclopentane derivatives
Substitution: Free hydroxyl group derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of natural products and pharmaceuticals.
Protecting Group Strategies: The TBDMS group is commonly used in multi-step organic synthesis to protect hydroxyl groups.
Biology
Enzyme Studies: Used in studies involving enzyme-catalyzed reactions to understand stereochemistry and reaction mechanisms.
Medicine
Drug Development: Potential intermediate in the synthesis of drug candidates with specific chiral centers.
Industry
Material Science: Used in the synthesis of polymers and other materials requiring specific chiral centers.
Mechanism of Action
The mechanism of action for Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-4-Hydroxy-2-cyclopentenone: Lacks the TBDMS protecting group but has similar reactivity.
(1R,4S)-4-Methoxy-2-cyclopentenol: Has a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the TBDMS protecting group in Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H22O2Si |
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Molecular Weight |
214.38 g/mol |
IUPAC Name |
(1R,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
VRSPJPYUHXNQHT-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](C=C1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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